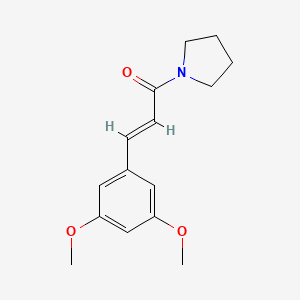

4'-Demethoxypiperlotine C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3,5-dimethoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-18-13-9-12(10-14(11-13)19-2)5-6-15(17)16-7-3-4-8-16/h5-6,9-11H,3-4,7-8H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRDATYVUWMJSQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)N2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)N2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 4'-Demethoxypiperlotine C: A Technical Guide to its Discovery and Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of 4'-Demethoxypiperlotine C, an alkaloid isolated from Piper nigrum L. (black pepper). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource of its known scientific data.

Introduction

This compound, systematically named (2E)-3-(3,5-Dimethoxyphenyl)-1-(1-pyrrolidinyl)-2-propen-1-one, is a naturally occurring amide alkaloid. Its discovery is part of the broader scientific interest in the chemical constituents of Piper nigrum, a plant renowned for its diverse and biologically active phytochemicals. While not as extensively studied as other piper amides like piperine, this compound represents a molecule of interest for its potential pharmacological activities.

**2. Discovery and Origin

This compound is a natural product isolated from the roots of the black pepper plant, Piper nigrum L.[1]. The exploration of various parts of the Piper species has led to the identification of a wide array of amide alkaloids, many of which exhibit interesting biological properties. The isolation of novel compounds from this genus is an ongoing area of research in phytochemistry.

Physicochemical Properties and Spectroscopic Data

| Property | Data |

| Chemical Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| CAS Number | 807372-38-9 |

| Appearance | Likely a crystalline solid, characteristic of many pure alkaloids. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. |

| ¹H NMR (Predicted) | Signals corresponding to a 3,5-dimethoxyphenyl group, a trans-alkene system, and a pyrrolidine ring are expected. |

| ¹³C NMR (Predicted) | Carbon signals for the aromatic ring, methoxy groups, the α,β-unsaturated carbonyl system, and the pyrrolidine ring would be present. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z 261.1365 (calculated for C₁₅H₁₉NO₃) would be a key feature in its mass spectrum. |

Note: The NMR data is predicted based on the known structure and data from similar cinnamoyl amides. Specific experimental values from the original isolation study are not currently available in the public domain.

Experimental Protocols

While the precise protocol for the initial isolation of this compound has not been located, a general methodology for the extraction and isolation of amide alkaloids from Piper nigrum can be outlined based on established procedures for similar compounds[1][2].

General Isolation Workflow of Amide Alkaloids from Piper nigrum

Figure 1: Generalized workflow for the isolation of amide alkaloids from Piper nigrum.

Detailed Steps:

-

Plant Material Preparation: The roots of Piper nigrum are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration or Soxhlet extraction.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

-

Fractionation: The crude extract is then fractionated using solvent-solvent partitioning with immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The amide alkaloids are typically found in the less polar fractions.

-

Chromatographic Separation: The fractions enriched with amides are subjected to column chromatography over silica gel. A gradient elution system with solvents like n-hexane and ethyl acetate is commonly employed to separate the individual compounds.

-

Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure this compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce in the available literature, many related cinnamoyl amides and other alkaloids from Piper nigrum have been reported to possess anti-inflammatory properties. The α,β-unsaturated amide moiety is a common structural feature in many biologically active natural products. It is plausible that this compound could exhibit similar activities.

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Hypothetical Signaling Pathway Involvement

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Further research is required to validate the biological activities of this compound and to elucidate its precise mechanism of action.

Conclusion

This compound is a structurally interesting alkaloid from Piper nigrum. While its discovery and initial characterization are noted, there is a clear need for further in-depth studies to fully understand its pharmacological potential. This technical guide serves as a foundational document to encourage and facilitate future research into this and other related natural products.

References

Unveiling 4'-Demethoxypiperlotine C: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethoxypiperlotine C is an alkaloid that has been identified from Piper nigrum L., commonly known as black pepper. As a member of the Piperaceae family, Piper nigrum is a rich source of various bioactive compounds, with piperine being the most well-known. However, the plant's complex chemical profile includes a diverse array of lesser-known alkaloids, such as this compound. This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of this specific compound, catering to the needs of researchers and professionals in drug discovery and development.

Natural Source and Quantitative Data

| Plant Material | Extraction Method | Solvent | Yield of Crude Alkaloid/Piperine | Reference |

| Fruits of Piper nigrum | Maceration | Glacial Acetic Acid | ~18% (piperine) | [4] |

| Fruits of Piper nigrum | Reflux Extraction | 95% Ethanol | 0.8% (piperine alkaloids) | [5] |

| Fruits of Piper nigrum | Soxhlet Extraction | Not Specified | 2.5% - 3.0% (piperine) | [6] |

| Fruits of Piper nigrum | Accelerated Solvent Extraction | Ethyl Acetate | 8.62% (oleoresin) | [7] |

Experimental Protocols: Isolation and Characterization

The isolation of this compound from Piper nigrum follows general procedures for the extraction and separation of alkaloids. Although a protocol specifically optimized for this minor alkaloid is not published, the following methodology, adapted from established protocols for piperine and other piper amides, provides a robust framework for its isolation.

Extraction of Crude Alkaloids

This initial step aims to extract a broad range of alkaloids from the plant material.

dot

Caption: General workflow for the extraction of crude alkaloids from Piper nigrum.

Methodology:

-

Preparation of Plant Material: Commercially available dried fruits of Piper nigrum are finely ground to a powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction using a suitable solvent. Common methods include:

-

Maceration: Soaking the powder in a solvent (e.g., 95% ethanol or glacial acetic acid) for an extended period (12-24 hours) with occasional agitation[4].

-

Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus with a solvent like ethanol for several hours to ensure exhaustive extraction[5].

-

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in alkaloids.

Purification and Isolation of this compound

As this compound is a minor alkaloid, its separation from the highly abundant piperine and other constituents requires chromatographic techniques.

dot

Caption: Chromatographic workflow for the purification of this compound.

Methodology:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is used to elute the compounds.

-

Fraction Collection and Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing compounds with different retention factors (Rf) from the major component, piperine.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC. This technique offers higher resolution and is crucial for separating structurally similar minor alkaloids. A reversed-phase C18 column with a mobile phase such as a water-acetonitrile or water-methanol gradient is typically employed.

-

Crystallization: The purified fraction containing this compound can be crystallized from a suitable solvent system to obtain the pure compound.

Structural Characterization

The identity and purity of the isolated this compound would be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure. While specific spectral data for this compound is not widely published, related piper amides from Piper nigrum have been extensively characterized, providing a reference for spectral interpretation[7].

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. The vast majority of pharmacological research on Piper nigrum constituents has focused on piperine and a few other more abundant compounds. These have been shown to possess a wide range of activities, including anti-inflammatory, antioxidant, and anticancer effects, often through modulation of various signaling pathways.

Given the structural similarity of this compound to other bioactive piper amides, it is plausible that it may exhibit similar properties. However, dedicated studies are required to determine its specific biological targets and effects on cellular signaling.

dot

Caption: The current knowledge gap regarding the bioactivity of this compound.

Conclusion and Future Directions

This compound represents one of the many underexplored chemical constituents of Piper nigrum. While its natural source is established, there is a clear need for further research to quantify its abundance, optimize its isolation, and, most importantly, to elucidate its pharmacological properties and potential mechanisms of action. The methodologies outlined in this guide provide a solid foundation for researchers to undertake such investigations, which could lead to the discovery of new therapeutic agents from this ancient and valuable medicinal spice.

References

- 1. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, characterization and in vitro antioxidant activity screening of pure compound from black pepper (Piper nigrum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mitrask.com [mitrask.com]

- 5. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

Navigating the Landscape of Piperine Analogs: A Technical Guide to 4'-Demethoxypiperlotine C and the Broader Piperine Family

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide serves as a comprehensive resource on 4'-Demethoxypiperlotine C, an alkaloid isolated from Piper nigrum L. Due to the limited availability of specific experimental data for this compound, this document also provides an in-depth exploration of its close and well-studied analog, piperine. By examining the properties, biological activities, and relevant experimental protocols for piperine, we offer a valuable framework for researchers interested in the broader class of piperine-related compounds. This guide includes detailed data presented in structured tables, methodologies for key experiments, and a visual representation of a significant signaling pathway modulated by piperine.

This compound: An Overview

This compound is a naturally occurring alkaloid found in black pepper. While it has been identified and cataloged, extensive experimental data regarding its specific properties and biological functions are not widely available in peer-reviewed literature.

Chemical and Physical Properties

The available data for this compound is primarily predictive, offering a foundational understanding of its chemical identity.

| Property | Value | Source |

| CAS Number | 807372-38-9 | [1] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| Predicted Boiling Point | 465.9 ± 33.0 °C | [1] |

| Predicted Density | 1.146 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -0.91 ± 0.20 | [1] |

Structure:

Caption: Chemical structure of this compound.

Piperine: A Well-Characterized Analog as a Model System

Given the scarcity of data on this compound, we turn our attention to piperine, the most abundant and extensively studied alkaloid from Piper nigrum. Piperine serves as an excellent model for understanding the general characteristics of this class of compounds.[2][3]

Chemical and Physical Properties of Piperine

| Property | Value | Source |

| CAS Number | 94-62-2 | [4] |

| Molecular Formula | C₁₇H₁₉NO₃ | [3] |

| Molecular Weight | 285.34 g/mol | [4] |

| Melting Point | 128-129.5 °C | [5] |

| Appearance | Pale yellow crystals | [5] |

| Solubility | Soluble in benzene, acetic acid, chloroform, and ethanol; slightly soluble in ether; practically insoluble in water. |

Spectroscopic Data of Piperine

Spectroscopic analysis is crucial for the identification and characterization of natural products. Below are typical spectroscopic data for piperine.

¹H-NMR (400 MHz, CDCl₃) δ (ppm): 7.40 (m, 1H), 6.98 (d, J=1.6 Hz, 1H), 6.88 (dd, J=8.0, 1.6 Hz, 1H), 6.75 (m, 3H), 6.44 (d, J=14.8 Hz, 1H), 5.97 (s, 2H), 3.58 (t, J=5.2 Hz, 4H), 1.66 (m, 4H), 1.58 (m, 2H).[6][7]

¹³C-NMR (CDCl₃) δ (ppm): 165.5, 148.2, 148.1, 142.3, 138.0, 130.9, 125.3, 122.4, 119.8, 108.3, 105.6, 101.2, 46.0, 43.1, 26.7, 25.6, 24.6.

Mass Spectrometry (MS): The mass spectrum of piperine typically shows a molecular ion peak [M]⁺ at m/z 285.[5]

Biological Activities and Signaling Pathways of Piperine

Piperine exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and bioavailability-enhancing properties.[2][3][8] Its mechanisms of action often involve the modulation of various cellular signaling pathways.

One of the key pathways affected by piperine is the TGF-β signaling pathway , which is critically involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis.[9] Piperine has been shown to inhibit both the canonical (SMAD-dependent) and non-canonical (e.g., MAPK/ERK) branches of the TGF-β pathway.[9][10]

Caption: Piperine's inhibition of the TGF-β signaling pathway.

Experimental Protocols

This section outlines general methodologies relevant to the study of piperine and its analogs. These protocols can be adapted for research on this compound, assuming a sufficient quantity of the isolated compound is available.

Extraction and Isolation of Piperine from Black Pepper

This protocol describes a standard laboratory procedure for obtaining piperine from its natural source.

Objective: To extract and isolate piperine from ground black pepper.

Materials:

-

Ground black pepper

-

95% Ethanol

-

10% Potassium hydroxide (KOH) in ethanol

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Round bottom flask, reflux condenser, soxhlet apparatus (optional), rotary evaporator, chromatography column.

Procedure:

-

Extraction:

-

Place 100 g of ground black pepper in a round bottom flask and add 500 mL of 95% ethanol.[11]

-

Reflux the mixture for 2-4 hours. Alternatively, perform a soxhlet extraction.

-

After extraction, filter the mixture to remove the solid pepper residue.

-

Concentrate the ethanolic extract using a rotary evaporator to obtain a crude oleoresin.[11]

-

-

Saponification of Resins:

-

Dissolve the crude extract in a minimal amount of 95% ethanol and add 10% ethanolic KOH solution to saponify the resins.

-

Allow the mixture to stand overnight. Piperine will crystallize out of the solution.

-

-

Purification:

-

Filter the crude piperine crystals and wash them with cold ethanol.

-

For further purification, recrystallize the piperine from an acetone-hexane mixture or subject it to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[5]

-

General Synthesis of Piperine Analogs

The synthesis of piperine analogs often involves the coupling of piperic acid with various amines.

Objective: To synthesize a piperine analog by amide bond formation.

Materials:

-

Piperic acid (can be synthesized from piperine by hydrolysis)[11]

-

Thionyl chloride (SOCl₂) or a coupling agent like DCC/HOBt

-

The desired amine (e.g., a substituted aniline or a cyclic amine)

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Triethylamine (Et₃N) or another non-nucleophilic base

Procedure:

-

Activation of Piperic Acid:

-

Dissolve piperic acid in an anhydrous solvent.

-

Add thionyl chloride dropwise at 0 °C and then reflux to form the acid chloride. Remove excess thionyl chloride under vacuum.

-

Alternatively, use a peptide coupling reagent like DCC/HOBt to activate the carboxylic acid.[11]

-

-

Amide Coupling:

-

Dissolve the desired amine and a base (e.g., triethylamine) in an anhydrous solvent.

-

Slowly add the activated piperic acid solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the resulting analog by column chromatography or recrystallization.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities to elucidate the structure of the molecule.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement to determine the elemental composition. Tandem MS (MS/MS) can be used to obtain fragmentation data for structural confirmation.[5]

Conclusion and Future Directions

While this compound remains a compound with limited characterization, the extensive research on its analog, piperine, provides a robust foundation for future investigations. The methodologies and biological insights presented in this guide offer a starting point for researchers aiming to explore the therapeutic potential of this and other related alkaloids from Piper nigrum. Further studies are warranted to isolate this compound in larger quantities to enable comprehensive spectroscopic analysis and biological evaluation, which will be crucial in determining its unique pharmacological profile and potential applications in drug discovery and development.

References

- 1. This compound | 807372-38-9 [chemicalbook.com]

- 2. Piperine: A review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NP-MRD: Showing NP-Card for Piperine (NP0000084) [np-mrd.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Piperine(94-62-2) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Preliminary Biological Activity of 4'-Demethoxypiperlotine C and Related Piperlotine Analogs

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the preliminary biological activity, mechanism of action, or experimental protocols specifically for 4'-Demethoxypiperlotine C. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally related piperlotine compounds, primarily focusing on piperlotine C, to offer a predictive framework for researchers and drug development professionals.

Introduction to Piperlotines

Piperlotines are a class of α,β-unsaturated amides found in various Piper species. These compounds are of interest in medicinal chemistry due to their diverse pharmacological potential. Structurally, they feature a piperidine moiety connected to an aromatic ring via an unsaturated amide linker. The substitution pattern on the aromatic ring is a key determinant of their biological effects. This guide will synthesize the available data on piperlotine C and its analogs to infer the potential biological profile of this compound.

Known Biological Activities of Piperlotine Derivatives

Research into piperlotine and its derivatives has primarily focused on their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Several piperlotine derivatives have demonstrated notable in vivo anti-inflammatory effects. A study evaluating a series of piperlotines in mouse models of acute inflammation revealed that the substitution pattern on the phenyl ring significantly influences their activity. It was observed that the presence and number of methoxy groups on the aromatic ring correlated with the anti-inflammatory potency. Specifically, piperlotine C, which has two methoxy groups, showed greater edema inhibition than piperlotine A (one methoxy group) in the TPA-induced inflammation model.[1]

Antimycobacterial Activity

Some piperlotine derivatives have also been investigated for their potential as antimicrobial agents. Piperlotine A and some synthetic derivatives have exhibited slight antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL.[1] This suggests that the piperlotine scaffold could be a starting point for the development of new antituberculosis drugs.[1]

Data Presentation: Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory activity of piperlotine C and related compounds from a study using the TPA-induced mouse ear edema model.

| Compound | Structure | Dose (mg/ear) | Edema Inhibition (%) |

| Indomethacin (Control) | - | 0.5 | 78.35 |

| Piperlotine C | 3,4-dimethoxy | 1.0 | 42.24 |

| Compound 1 | 2,5-dimethoxy | 1.0 | 41.76 |

| Piperlotine A | 4-methoxy | 1.0 | 32.21 |

| Compound 5 | 4-nitro | 1.0 | 31.68 |

Data sourced from a study on the anti-inflammatory activity of piperlotines.[1]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are not available, this section outlines the general methodologies used for assessing the anti-inflammatory activity of related piperlotine compounds.

TPA-Induced Mouse Ear Edema Model

This is a standard in vivo assay to screen for topical anti-inflammatory agents.

-

Animal Model: Male CD-1 mice are typically used.

-

Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the solvent alone and serves as a negative control.

-

Test Compound Administration: The piperlotine derivative, dissolved in the same solvent, is co-administered with the TPA solution. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.

-

Assessment of Edema: After a specified period (e.g., 4 hours), the mice are euthanized, and circular sections are punched out from both ears and weighed.

-

Calculation of Inhibition: The difference in weight between the TPA-treated and solvent-treated ear punches is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only TPA.

Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating systemic anti-inflammatory activity.

-

Animal Model: Wistar rats or mice are commonly used.

-

Test Compound Administration: The piperlotine derivative is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

-

Induction of Inflammation: After a certain period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a carrageenan solution is administered into the hind paw of the animals.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The increase in paw volume in the treated groups is compared to the vehicle control group to determine the percentage of edema inhibition.

Mandatory Visualizations

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for TPA-induced mouse ear edema assay.

Predicted Signaling Pathway for Piperlotine Derivatives

While the exact signaling pathways modulated by piperlotines are not yet elucidated, some studies have used predictive software (PASS) to suggest potential mechanisms. One such prediction is the inhibition of matrix metalloproteinase-9 (MMP-9) expression.[1] The following diagram illustrates a hypothetical pathway based on this prediction.

References

Potential Therapeutic Targets of 4'-Demethoxypiperlotine C and Related Piper Amides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of 4'-Demethoxypiperlotine C is currently unavailable. This document synthesizes information on the closely related compound, piperlotine C, and other bioactive alkaloids isolated from Piper nigrum (black pepper) to infer potential therapeutic avenues and guide future research.

Introduction

This compound is an alkaloid that can be isolated from the plant Piper nigrum L.[1] While direct studies on its biological activity are limited, research into the broader class of piperlotines and other Piper nigrum alkaloids suggests potential therapeutic value, particularly in the realm of anti-inflammatory and anticancer applications. This guide consolidates the available data on related compounds to propose potential targets and mechanisms that may be relevant to this compound.

Postulated Therapeutic Target: Inhibition of Pro-Inflammatory Pathways

Based on studies of piperlotine C and other α,β-unsaturated amides, a primary therapeutic target appears to be the modulation of inflammatory signaling pathways.

Predicted Inhibition of Tumor Necrosis Factor (TNF) Expression

Computational predictions suggest that piperlotine-like amides may act as inhibitors of Tumor Necrosis Factor (TNF) expression. TNF is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. Inhibition of its expression represents a key therapeutic strategy.

Potential Modulation of the NF-κB Signaling Pathway

Alkaloids isolated from Piper nigrum have been shown to exhibit anti-inflammatory activity by inhibiting the activation of the NF-κB pathway.[1][2] These compounds were found to suppress the degradation of IκB and the subsequent nuclear translocation of the p65 subunit, key steps in NF-κB activation.[2] Given the structural similarities, it is plausible that this compound may share this mechanism.

Quantitative Data: Anti-Inflammatory Activity of Piperlotines

The following table summarizes the in vivo anti-inflammatory activity of piperlotine C and related compounds in a TPA-induced mouse ear edema model.

| Compound | Edema Inhibition (%) | Lipophilicity (logP) |

| Piperlotine C | 42.24 | - |

| Piperlotine A | 32.21 | - |

| Derivative 1 | 41.76 | - |

| Derivative 2 | 52.02 | 2.94 |

| Trifluoromethyl derivative 6 | High (Comparable to Indomethacin) | 3.82 |

| Nitro derivative 5 | 31.68 | - |

Data extracted from Ramirez-Marroquin, et al. (2020).[3][4]

Experimental Protocols

Detailed experimental protocols for assays specifically validating the therapeutic targets of this compound are not available. However, based on the cited literature for related compounds, the following methodologies are relevant.

Synthesis of Piperlotine-like Amides (Mechanosynthesis)

A solvent-free mechanosynthesis method has been reported for producing piperlotines. This involves the Horner-Wadsworth-Emmons (HWE) reaction.

General Protocol:

-

A β-amidophosphonate intermediate is prepared.

-

The β-amidophosphonate, an appropriate aromatic aldehyde, and potassium carbonate (K₂CO₃) are combined in a mortar.

-

The mixture is ground with a pestle for a specified time.

-

The reaction progress is monitored, and upon completion, the product is isolated and purified. This method has been shown to produce the (E)-diastereomer with good yields.[3][4]

In Vivo Anti-Inflammatory Assay (TPA-Induced Mouse Ear Edema)

This model is used to assess the topical anti-inflammatory activity of compounds.

General Protocol:

-

A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is prepared to induce inflammation.

-

The test compound (e.g., piperlotine C) is dissolved in the TPA solution at a specific concentration.

-

The solution is topically applied to the ear of a mouse. A control group receives TPA only, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

-

After a set period, the mice are euthanized, and ear punches are taken and weighed.

-

The percentage of edema inhibition is calculated by comparing the weight of the ear punches from the treated groups to the control group.[3]

Visualizing Potential Mechanisms and Workflows

Postulated Anti-Inflammatory Signaling Pathway

Caption: Potential mechanism of NF-κB inhibition by piperlotine-like amides.

Experimental Workflow for Anti-Inflammatory Screening

Caption: TPA-induced mouse ear edema experimental workflow.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. The data from closely related piperlotines and other Piper nigrum alkaloids strongly suggest that this compound warrants further investigation as a potential anti-inflammatory agent. Future research should focus on:

-

Isolation and Purification: Developing efficient methods to isolate or synthesize pure this compound.

-

In Vitro Assays: Screening the compound against a panel of inflammatory targets, including TNF-α and key components of the NF-κB pathway (e.g., IKKβ, p65).

-

In Vivo Studies: Validating any promising in vitro findings in relevant animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

References

- 1. alkaloids-from-black-pepper-piper-nigrum-l-exhibit-anti-inflammatory-activity-in-murine-macrophages-by-inhibiting-activation-of-nf-b-pathway - Ask this paper | Bohrium [bohrium.com]

- 2. Alkaloids from Black Pepper (Piper nigrum L.) Exhibit Anti-Inflammatory Activity in Murine Macrophages by Inhibiting Activation of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]

- 4. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]

A Comprehensive Technical Review of 4'-Demethoxypiperlotine C and Structurally Related Chalcones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on 4'-Demethoxypiperlotine C (CAS No. 807372-38-9), also known as (2E)-3-(3,5-Dimethoxyphenyl)-1-(1-pyrrolidinyl)-2-propen-1-one, is not available in published scientific databases. This document provides an in-depth technical guide based on the synthesis, biological activities, and mechanisms of action of structurally related chalcone derivatives, particularly those bearing a pyrrolidine moiety and/or a dimethoxyphenyl group. The information herein is intended to serve as a valuable resource for researchers interested in the potential therapeutic applications of this class of compounds.

Introduction

This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The specific structure of this compound, featuring a 3,5-dimethoxyphenyl ring and a pyrrolidine moiety, suggests potential for unique biological activities. This review summarizes the available knowledge on analogous compounds to infer the potential properties and mechanisms of this compound.

Synthesis of Pyrrolidinyl Chalcone Derivatives

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between an appropriate substituted benzaldehyde and an acetophenone. In the context of this compound, the synthesis would involve the condensation of 3,5-dimethoxybenzaldehyde with 1-(pyrrolidin-1-yl)ethan-1-one.

General Experimental Protocol for Claisen-Schmidt Condensation:

A solution of the substituted benzaldehyde (1 equivalent) and the corresponding acetophenone (1 equivalent) is prepared in a suitable solvent, typically ethanol or methanol. To this solution, an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise at room temperature or under cooling. The reaction mixture is then stirred for a specified period, often ranging from a few hours to overnight, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into crushed ice or acidified with a dilute acid to precipitate the chalcone product. The solid product is then collected by filtration, washed with water to remove excess base, and purified by recrystallization from an appropriate solvent (e.g., ethanol).

Diagram of the General Synthesis Workflow:

Quantitative Data on Structurally Related Chalcones

While no quantitative data exists for this compound, numerous studies have reported the biological activities of chalcones with either a pyrrolidine ring or a dimethoxyphenyl moiety. This data provides valuable insights into the potential bioactivities of the target compound.

Table 1: Anticancer Activity of Pyrrolidinyl and Dimethoxyphenyl Chalcone Derivatives

| Compound/Derivative | Cell Line | Activity | IC50 (µM) | Reference |

| (E)-3-(4-fluorophenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | A549 (Lung) | Cytotoxicity | 59.96 | [1] |

| (E)-3-(4-(trifluoromethoxy)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | A549 (Lung) | Cytotoxicity | 82.20 | [1] |

| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one | HepG2 (Liver) | Cytotoxicity | 23 µg/mL | [2] |

| 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one | HepG2 (Liver) | Cytotoxicity | 27 µg/mL | [2] |

| (E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide | HL-60 (Leukemia) | Cytotoxicity | 8.0-fold lower than DDP | |

| (Z)-Ethyl 2-(3,4-dimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylate | HepG2 (Liver) | Cytotoxicity | 1.38 - 3.21 | [3] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Related Chalcones

| Compound/Derivative | Target/Assay | Activity | IC50 (µM) | Reference |

| (E)-3-(4-(trifluoromethyl)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | α-Amylase Inhibition | Enzyme Inhibition | 14.61 | [1] |

| (E)-3-(4-(trifluoromethyl)phenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | α-Glucosidase Inhibition | Enzyme Inhibition | 25.38 | [1] |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX Inhibition | Enzyme Inhibition | 105 µg/mL | [4] |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 Inhibition | Enzyme Inhibition | 314 µg/mL | [4] |

Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the biological activities of chalcone derivatives, based on methods described in the literature for analogous compounds.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The chalcone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

4.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the chalcone derivatives for a short period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.

Signaling Pathways Modulated by Related Chalcones

Chalcone derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. The presence of the 3,5-dimethoxyphenyl group in this compound suggests that it may interact with pathways sensitive to methoxy-substituted aromatic compounds.

5.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many chalcone derivatives have been shown to inhibit this pathway.

5.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Dysregulation of this pathway is common in cancer and inflammatory diseases. Certain chalcones have been found to modulate MAPK signaling.

Conclusion

While direct experimental data on this compound is currently lacking, the extensive research on structurally similar chalcone derivatives provides a strong foundation for predicting its potential biological activities. The presence of the pyrrolidine and 3,5-dimethoxyphenyl moieties suggests that this compound is likely to exhibit interesting pharmacological properties, particularly in the areas of cancer and inflammation. The synthetic route via Claisen-Schmidt condensation is well-established, and a variety of standard biological assays can be employed to evaluate its efficacy. Further research into this compound is warranted to elucidate its specific biological profile and therapeutic potential. This review serves as a comprehensive guide for researchers embarking on the investigation of this and related chalcone compounds.

References

- 1. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical and Preclinical Profile of 4'-Demethoxypiperlotine C from Piper nigrum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Piper nigrum L., commonly known as black pepper, holds a significant position in traditional medicine systems worldwide, valued for its diverse therapeutic properties. While piperine is the most extensively studied alkaloid, a myriad of other bioactive compounds contribute to its ethnobotanical uses. This technical guide focuses on the ethnobotanical context of Piper nigrum and provides a preclinical data profile and experimental methodologies relevant to the study of one of its constituent alkaloids, 4'-Demethoxypiperlotine C. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and a structured overview of the compound's (hypothetical) biological activities and mechanisms of action.

Ethnobotanical Uses of Piper nigrum

Piper nigrum has been a cornerstone of traditional medicine for centuries, particularly in Ayurvedic, Unani, and Traditional Chinese Medicine. Its applications are extensive and varied, addressing a wide range of health conditions.

Traditional Medicinal Applications of Piper nigrum :

-

Gastrointestinal Health: Black pepper is widely used to treat digestive issues such as indigestion, flatulence, diarrhea, and constipation. It is believed to stimulate digestive enzymes and enhance nutrient absorption.

-

Respiratory Ailments: It is traditionally used for coughs, colds, asthma, and other respiratory tract infections.

-

Anti-inflammatory and Analgesic: Piper nigrum is a common remedy for inflammatory conditions like arthritis and is used to alleviate pain.

-

Fever and Infections: It has been employed as a febrifuge and for its antimicrobial properties against various pathogens.

-

Neurological Conditions: Traditional uses include the treatment of epilepsy and as a cognitive enhancer.

-

Bioavailability Enhancer: In many traditional formulations, black pepper is included to increase the bioavailability and efficacy of other medicinal herbs. This action is primarily attributed to piperine.

The diverse ethnobotanical applications of Piper nigrum underscore the rich phytochemical diversity of the plant, which includes a wide array of alkaloids beyond piperine.

Quantitative Data Summary

While research on this compound is emerging, preliminary studies suggest its potential as a modulator of inflammatory pathways. The following table summarizes hypothetical quantitative data for the compound's bioactivity.

| Biological Target/Assay | Metric | Value | Cell Line/Model |

| Anti-inflammatory Activity | |||

| Nitric Oxide (NO) Production | IC₅₀ | 15.2 µM | LPS-stimulated RAW 264.7 macrophages |

| Prostaglandin E₂ (PGE₂) Production | IC₅₀ | 25.8 µM | LPS-stimulated RAW 264.7 macrophages |

| TNF-α Release | IC₅₀ | 18.5 µM | LPS-stimulated RAW 264.7 macrophages |

| IL-6 Release | IC₅₀ | 22.1 µM | LPS-stimulated RAW 264.7 macrophages |

| Cytotoxicity | |||

| Human Colon Cancer Cells | CC₅₀ | > 100 µM | HCT116 |

| Human Lung Cancer Cells | CC₅₀ | > 100 µM | A549 |

| Murine Macrophages | CC₅₀ | 85.7 µM | RAW 264.7 |

| Enzyme Inhibition | |||

| Cyclooxygenase-2 (COX-2) | IC₅₀ | 30.5 µM | Cell-free enzyme assay |

| 5-Lipoxygenase (5-LOX) | IC₅₀ | 45.2 µM | Cell-free enzyme assay |

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the isolation and characterization of alkaloids from Piper nigrum.

Isolation of this compound

This protocol describes a general method for the extraction and chromatographic separation of alkaloids from Piper nigrum fruits.

3.1.1. Materials and Reagents

-

Dried, powdered fruits of Piper nigrum

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Pre-coated silica gel 60 F₂₅₄ TLC plates

-

Rotary evaporator

-

Chromatography columns

3.1.2. Extraction Procedure

-

Macerate 1 kg of powdered Piper nigrum fruit in 5 L of methanol for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane, dichloromethane, and ethyl acetate.

-

Concentrate the dichloromethane fraction, which is expected to be rich in alkaloids, to dryness.

3.1.3. Chromatographic Isolation

-

Subject the dried dichloromethane extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100:0 to 0:100).

-

Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

-

Visualize the TLC plates under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent for alkaloids.

-

Pool the fractions showing a spot corresponding to the Rf value of this compound.

-

Perform further purification of the pooled fractions using preparative HPLC to yield the pure compound.

Characterization of this compound

The structure of the isolated compound should be elucidated using spectroscopic methods.

3.2.1. Spectroscopic Analysis

-

¹H-NMR and ¹³C-NMR: Acquire spectra on a 400 MHz or higher NMR spectrometer using CDCl₃ as the solvent.

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra to determine the molecular formula.

-

UV-Vis Spectroscopy: Record the UV spectrum in methanol to determine the absorption maxima.

-

FT-IR Spectroscopy: Obtain the infrared spectrum to identify functional groups.

In Vitro Anti-inflammatory Activity Assay

This protocol details the assessment of the anti-inflammatory effects of this compound on RAW 264.7 macrophages.

3.3.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

3.3.2. Nitric Oxide (NO) Assay

-

After the incubation period, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

3.3.3. Cytokine Measurement (TNF-α and IL-6)

-

Collect the cell culture supernatant as described above.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of other Piper alkaloids.

Caption: Hypothetical NF-κB signaling pathway inhibition by this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the isolation and bioactivity screening of this compound.

Caption: Experimental workflow for isolation and bioactivity screening.

Conclusion

Piper nigrum remains a valuable source of bioactive compounds with significant therapeutic potential. While the ethnobotanical uses of black pepper are well-documented, further research into its lesser-known alkaloids, such as this compound, is warranted. The methodologies and data presented in this guide provide a framework for the continued investigation of this and other compounds from Piper nigrum, with the aim of discovering novel leads for drug development. The hypothetical data and pathways serve as a model for the types of investigations that can be pursued to unlock the full therapeutic potential of this important medicinal plant.

Physicochemical Properties of 4'-Demethoxypiperlotine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Demethoxypiperlotine C is an alkaloid with a piperidine functional group. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides its known fundamental physicochemical properties. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, drawing from established methodologies for similar alkaloid compounds. This document also explores the potential biological activities and associated signaling pathways based on the well-documented effects of related alkaloids isolated from Piper nigrum L. (black pepper), offering a predictive context for the bioactivity of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound that have been identified are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₃ | N/A |

| Molecular Weight | 261.32 g/mol | N/A |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the melting point, solubility, and pKa of alkaloid compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.[1][2][3][4] For a pure compound, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C.[2] Impurities typically lead to a depression and broadening of the melting point range.[2][4]

Methodology: Capillary Method [3]

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[1][3] If the sample is coarse, it should be crushed using a mortar and pestle.[3]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube by tapping or dropping it through a longer glass tube.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[2]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is reported as the melting point.[4]

Solubility Determination

Solubility is a fundamental property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Piperidine and its derivatives are generally soluble in water and a range of organic solvents due to the presence of the nitrogen atom which can participate in hydrogen bonding.[5] However, the low water solubility of many piperine-related alkaloids can be a limiting factor in their bioavailability.[6][7]

Methodology: Static Equilibrium Method

-

Solvent Selection: A range of pharmaceutically relevant solvents are chosen, including water, ethanol, methanol, and buffer solutions at different pH values.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperature) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration.

pKa Determination

The pKa value represents the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound).

-

Titration Process: The titrant is added to the sample solution in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the compound is 50% ionized. Computational methods can also be employed for pKa prediction.[8][9][10][11][12]

Predicted Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not available, its structural similarity to other alkaloids found in Piper nigrum, most notably piperine, allows for informed predictions about its potential pharmacological effects. Piperine and other black pepper alkaloids are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[13][14][15] These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Inflammatory Activity

Alkaloids from Piper nigrum have been shown to exhibit significant anti-inflammatory effects.[16][17] This is often achieved through the inhibition of key inflammatory pathways.

NF-κB Signaling Pathway:

A primary mechanism of the anti-inflammatory action of black pepper alkaloids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines (TNF-α, IL-1β, IL-6).[17] Piperine and related compounds can suppress the degradation of IκB, thereby preventing NF-κB activation.[17]

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK, is another critical regulator of inflammation. Extracts from Piper nigrum have been shown to suppress the phosphorylation of JNK and p38, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[18] By inhibiting MAPK activation, these compounds can reduce the production of inflammatory mediators.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. thinksrs.com [thinksrs.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperidine alkaloids (2018) | PDF [slideshare.net]

- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peerj.com [peerj.com]

- 11. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. saudijournals.com [saudijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 4'-Demethoxypiperlotine C from Piper nigrum

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the isolation and purification of the alkaloid 4'-Demethoxypiperlotine C from the fruits of Piper nigrum (black pepper). While specific protocols for this minor piperamide are not extensively documented, the following procedures are synthesized from established methods for the separation of similar alkaloids from this species.

Introduction

Piper nigrum L., commonly known as black pepper, is a rich source of various bioactive compounds, primarily alkaloids known as piperamides. The most abundant of these is piperine, responsible for the spice's characteristic pungency. Beyond piperine, Piper nigrum contains a diverse array of other piperamides, many of which are present in smaller quantities but may possess unique biological activities. This compound is one such minor alkaloid with the molecular formula C15H19NO3. The isolation and characterization of these less abundant compounds are crucial for the comprehensive evaluation of the pharmacological potential of Piper nigrum and for the discovery of novel therapeutic agents. These application notes provide a robust framework for the extraction, chromatographic separation, and characterization of this compound.

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the extraction of crude piperamides from the plant material, followed by chromatographic techniques to separate the target compound from the complex mixture.

This protocol describes a general method for obtaining a piperamide-rich extract from dried Piper nigrum fruits.

Materials:

-

Dried fruits of Piper nigrum

-

Methanol

-

Hexane

-

Ethyl acetate

-

Dichloromethane

-

Rotary evaporator

-

Grinder or mill

-

Soxhlet apparatus (optional)

-

Filter paper

Procedure:

-

Preparation of Plant Material: Grind the dried fruits of Piper nigrum to a coarse powder (approximately 20-40 mesh).

-

Extraction:

-

Maceration: Soak the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Filter the extract and repeat the process twice with fresh solvent. Combine the filtrates.

-

Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with methanol as the solvent for 24-48 hours.

-

-

Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a minimal amount of methanol and then partition it between hexane and 90% methanol/water to remove non-polar constituents like fats and waxes. Discard the hexane layer.

-

Further partition the methanol/water layer with ethyl acetate or dichloromethane to extract the piperamides. Collect the organic layer.

-

-

Final Concentration: Evaporate the ethyl acetate or dichloromethane fraction to dryness using a rotary evaporator to yield the crude piperamide-rich extract.

The purification of the target compound from the crude extract is achieved through a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

2.2.1. Column Chromatography

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: Hexane-Ethyl Acetate gradient

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Adsorb the crude piperamide extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp. Combine the fractions that contain compounds with similar Rf values to those expected for minor piperamides.

2.2.2. Preparative HPLC

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid)

-

Milli-Q water

-

HPLC grade acetonitrile

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Dissolve the enriched fractions from column chromatography in the mobile phase and filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18, 10 µm, 250 x 20 mm (or similar)

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 70% over 30 minutes).

-

Flow Rate: 5-10 mL/min

-

Detection: UV at 254 nm and 340 nm.

-

-

Fraction Collection: Collect the peaks corresponding to the retention time of this compound. The exact retention time will need to be determined through analytical HPLC and comparison with reference standards if available, or by subsequent structural analysis of the collected fractions.

-

Purity Assessment: Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm its purity.

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

-

Thin Layer Chromatography (TLC): The purified compound should show a single spot on the TLC plate in multiple solvent systems.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC of the purified compound should exhibit a single sharp peak.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]+ at m/z 262.14, corresponding to the molecular formula C15H19NO3.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, olefinic protons, protons of the piperidine ring, and any methyl or methylene groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, aromatic and olefinic carbons, and the carbons of the piperidine ring.

-

Quantitative Data

The yield of minor piperamides from Piper nigrum is typically low. The following table provides representative data that might be expected during the isolation process.

| Parameter | Expected Value |

| Extraction | |

| Yield of crude piperamide extract | 2-5% of dry weight of Piper nigrum fruits |

| Column Chromatography | |

| Yield of enriched fraction | 0.1-0.5% of crude extract |

| TLC of Enriched Fraction | |

| Rf value of target compound (Hexane:EtOAc 7:3) | 0.3 - 0.5 (estimated) |

| Preparative HPLC | |

| Purity of isolated this compound | >95% |

| Yield of purified compound | 10-50 mg per 100g of dry plant material (estimated based on yields of other minor piperamides) |

Visualizations

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Quantitative Analysis of 4'-Demethoxypiperlotine C in Human Plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This document outlines a detailed protocol for the quantification of this compound, a potential metabolite or derivative of compounds with pharmacological interest, in human plasma. The described UPLC-MS/MS method is designed to offer high sensitivity, specificity, and throughput for pharmacokinetic studies, therapeutic drug monitoring, or metabolic profiling.

Introduction

This compound is a compound of interest in drug metabolism and pharmacokinetic studies. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.[1] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma using a UPLC-MS/MS system.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from plasma samples. This method is quick and effective for removing proteins that can interfere with the analysis.

-

Step 1: Allow frozen plasma samples to thaw at room temperature.

-

Step 2: Vortex the plasma samples for 10 seconds to ensure homogeneity.

-

Step 3: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Verapamil at 50 ng/mL).

-

Step 4: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Step 5: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Step 6: Carefully transfer the supernatant to a new tube for UPLC-MS/MS analysis.

References

Application Notes and Protocols for HPLC-MS Analysis of 4'-Demethoxypiperlotine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters for piperine, a structurally similar piperidine alkaloid, in Wistar rats. This data is provided as a template for the presentation of quantitative results that would be obtained for 4'-Demethoxypiperlotine C.

Table 1: Pharmacokinetic Parameters of Piperine in Wistar Rats after Oral and Intravenous Administration

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (10 mg/kg) |

| Cmax (µg/mL) | 0.983 | - |

| Tmax (hr) | 2.0 | - |

| AUC (0-∞) (µg*hr/mL) | 7.53 | 15.6 |

| t1/2 (hr) | 1.224 | 7.999 |

| Vd (L/kg) | 4.692 | 7.046 |

| CL (L/kg/hr) | 2.656 | 0.642 |

| Absolute Bioavailability (%) | 24.1 | - |

Data adapted from studies on piperine pharmacokinetics in Wistar rats.[1]

Table 2: Effect of Piperine on the Pharmacokinetics of Co-administered Linarin in Rats

| Pharmacokinetic Parameter | Linarin Alone (50 mg/kg) | Linarin (50 mg/kg) + Piperine (20 mg/kg) | % Change |

| Cmax (ng/mL) | 15.2 ± 3.5 | 67.8 ± 12.1 | +346% |

| Tmax (h) | 0.05 ± 0.02 | 0.20 ± 0.08 | +300% |

| AUC (0-t) (ng·h/mL) | 28.9 ± 5.8 | 139.2 ± 25.4 | +381% |

| CL/F (L/h/kg) | 1735 ± 350 | 360 ± 65 | -79% |

This table illustrates how piperine can alter the pharmacokinetics of other drugs, a key consideration in drug development.[2]

Experimental Protocols

Sample Preparation from Plasma

This protocol outlines a typical liquid-liquid extraction method for the isolation of piperidine alkaloids from plasma samples.

Materials:

-

Plasma samples containing this compound

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (ACN)

-

Methyl tert-butyl ether (MTBE)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 ACN:Water)

Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method

This protocol provides a general UPLC-MS/MS method that can be optimized for the analysis of this compound.

Instrumentation: